N,N-dibenzyl-1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine
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Overview
Description
N,N-dibenzyl-1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine: is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and multiple benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the tetrazole ring with a chlorophenyl group, often using a chlorophenyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, leading to the formation of amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N,N-dibenzyl-1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between tetrazole derivatives and biological macromolecules. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structural features make it a valuable component in material science research.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity, while the benzyl groups can influence its solubility and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- N,N-dibenzyl-1-[1-(2-chlorophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine
- N,N-dibenzyl-1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine
- N,N-dibenzyl-1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine
Uniqueness
N,N-dibenzyl-1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine is unique due to the presence of the 4-chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the tetrazole ring and multiple benzyl groups also provides a versatile scaffold for further chemical modifications and the development of new derivatives with enhanced properties.
Properties
Molecular Formula |
C28H24ClN5 |
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Molecular Weight |
466.0 g/mol |
IUPAC Name |
N,N-dibenzyl-1-[1-(4-chlorophenyl)tetrazol-5-yl]-1-phenylmethanamine |
InChI |
InChI=1S/C28H24ClN5/c29-25-16-18-26(19-17-25)34-28(30-31-32-34)27(24-14-8-3-9-15-24)33(20-22-10-4-1-5-11-22)21-23-12-6-2-7-13-23/h1-19,27H,20-21H2 |
InChI Key |
YLRZZDHERGRQIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=NN=NN4C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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